molecular formula C10H12ClN5O4 B1664061 2-Chloroadenosine CAS No. 146-77-0

2-Chloroadenosine

Cat. No.: B1664061
CAS No.: 146-77-0
M. Wt: 301.69 g/mol
InChI Key: BIXYYZIIJIXVFW-UUOKFMHZSA-N
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Description

2-Chloroadenosine is a synthetic analogue of adenosine, where the hydrogen atom at the second position of the adenine nucleobase is replaced by a chlorine atom. This modification makes this compound a non-metabolizable, selective agonist for the A1 adenosine receptor. It is widely used in scientific research due to its stability and specific receptor activity .

Biochemical Analysis

Biochemical Properties

2-Chloroadenosine plays a significant role in various biochemical reactions due to its ability to interact with adenosine receptors. It is a non-metabolizable, selective agonist of the A1 adenosine receptor, which is involved in numerous physiological processes. The compound interacts with enzymes such as adenosine deaminase, which it resists, and proteins like equilibrative nucleoside transporters (ENTs) that facilitate its transport across cell membranes . These interactions are crucial for its stability and activity in biological systems.

Cellular Effects

This compound exerts diverse effects on different cell types and cellular processes. In mouse macrophages, it has been shown to induce a rapid decrease in intracellular ATP levels, leading to cell death . In cardiac cells, this compound reduces hypertrophy by targeting stabilized microtubules . Additionally, it influences bone resorption by stimulating the mobilization of minerals and degradation of the matrix in calvarial bones . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to adenosine receptors, particularly the A1 receptor. This binding triggers a cascade of intracellular events, including the mobilization of intracellular calcium and activation of potassium and chloride currents . The compound also induces apoptosis in certain cell types through receptor-mediated pathways or intracellular metabolism . These mechanisms underscore the compound’s ability to modulate cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable under desiccating conditions and can be stored for extended periods . Studies have shown that its effects on cellular function, such as inducing seizures in animal models, can persist for several hours post-administration . Long-term exposure to this compound may lead to sustained changes in cellular activity and function, emphasizing the importance of monitoring its temporal effects in experimental setups.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low doses of the compound can decrease seizure latency, while higher doses may prolong it . In genetically absence epileptic rats, intracerebroventricular administration of this compound significantly increased the number and duration of spike-wave discharges . These findings indicate that the compound’s therapeutic and adverse effects are closely linked to its dosage, necessitating careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to adenosine metabolism. It is a metabolically stable analogue of adenosine and interacts with enzymes such as adenosine deaminase and equilibrative nucleoside transporters . These interactions influence the compound’s metabolic flux and levels of metabolites, contributing to its biological activity and stability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by equilibrative nucleoside transporters (ENTs). These transporters facilitate the bidirectional movement of the compound across cell membranes, with transport efficiency being pH-dependent . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation in specific tissues.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular components and targeting signals. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroadenosine can be synthesized through various methods. One common method involves the enzymatic transglycosylation between 2-chloroadenine and nucleosides. This reaction is typically carried out in the presence of potassium dihydrogen phosphate and potassium hydroxide in a mixture of water and dimethyl sulfoxide at a pH of 7.1-7.2 and a temperature of 58-61°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale enzymatic reactions. For instance, the enzymatic transglycosylation method mentioned above can be scaled up for industrial production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloroadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Phosphorylation: Enzymatic phosphorylation using adenosine kinase is common.

Major Products Formed

Scientific Research Applications

2-Chloroadenosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its selective agonist activity for the A1 adenosine receptor and its resistance to metabolism by adenosine deaminase. This makes it a valuable tool in research for studying adenosine receptor functions and developing therapeutic agents .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXYYZIIJIXVFW-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017134
Record name 2-Chloroadenosinehemihydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463001
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

146-77-0, 103090-47-7, 81012-94-4
Record name 2-Chloroadenosine
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Record name 2-Chloroadenosine
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Record name 2-Chloroadenosinehemihydrate
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Record name 2-chloroadenosinehemihydrate
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Record name 2-Chloroadenosine hemihydrate
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Record name 2-CHLOROADENOSINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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